1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene
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Overview
Description
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a hexynyl group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene typically involves multi-step organic reactions. One common method is the coupling of a hexynyl halide with a methoxyphenylmethyl benzene derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(1-propyn-1-yl)benzene: A structurally similar compound with a propynyl group instead of a hexynyl group.
1-Methoxy-4-(1-butyn-1-yl)benzene: Another similar compound with a butynyl group.
Uniqueness
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is unique due to its specific substitution pattern and the presence of both a hexynyl group and a methoxyphenylmethyl group
Properties
CAS No. |
613666-96-9 |
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Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3 |
InChI Key |
QTQNRLCLPYVWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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